molecular formula C18H18N2OS B3010786 5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one CAS No. 1020251-97-1

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one

Cat. No.: B3010786
CAS No.: 1020251-97-1
M. Wt: 310.42
InChI Key: RLUWRGLWLRZYQC-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one (CAS 1020251-97-1) is a pyrazolone-based chemical compound with the molecular formula C18H18N2OS and a molecular weight of 310.4 g/mol . This compound features a pyrazole heterocycle, a five-membered ring containing N-N bond linkage, which is a key structural motif known for its diverse biological activities . The molecule is further functionalized with tert-butyl, phenyl, and thiophene groups, making it a valuable intermediate in medicinal chemistry and materials science research. Pyrazolone derivatives are extensively investigated for their significant antimicrobial properties . Compounds within this structural class have demonstrated potent activity against a range of bacterial strains, including anaerobic bacteria such as Streptococcus mutans . Furthermore, the incorporation of the thiophene moiety, a sulfur-containing heterocycle, can significantly influence the compound's lipophilicity and electronic characteristics, potentially enhancing its bioactivity and interaction with biological targets . This makes this compound a promising scaffold for the development of novel antibacterial agents, especially in the fight against multidrug-resistant pathogens. Beyond its antimicrobial potential, this chemical serves as a key precursor in synthetic chemistry. It can be utilized in the synthesis of more complex heterocyclic systems, such as azo dyes, which have applications in organic colorants, sensors, and potentially in dye-sensitized solar cells . The compound is offered with a typical purity of 90% to 99% and is supplied for laboratory research applications . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-18(2,3)16-15(12-14-10-7-11-22-14)17(21)20(19-16)13-8-5-4-6-9-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWRGLWLRZYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one is a compound of increasing interest due to its potential biological activities. This pyrazolone derivative has been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a pyrazolone core with a tert-butyl group and a thiophenyl substituent. Its structure can be represented as follows:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_2\text{OS}

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance, it has shown effectiveness against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anti-Cancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG212.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G1 phase
A549 (Lung)18.0Inhibition of proliferation and induction of apoptosis

Source:

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies indicate it has effective inhibitory action against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Source:

Anti-inflammatory Effects

In addition to its anti-cancer and antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB pathways in vitro.

Case Studies

  • HepG2 Cell Line Study : A study conducted on HepG2 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, alongside increased markers for apoptosis such as cleaved caspase-3 and PARP. The study highlighted the potential for this compound in liver cancer therapy.
  • Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to controls, suggesting its potential use in treating inflammatory conditions.

Research Findings

The synthesis and characterization of this compound have been reported in various studies, indicating its stability and reactivity under physiological conditions. The presence of the thiophene moiety is believed to enhance its biological activity through improved interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that derivatives of pyrazolone compounds, including 5-tert-butyl derivatives, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases such as cancer and neurodegenerative disorders. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in biological systems .

Anti-inflammatory Properties
Studies have shown that pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines. This makes them potential candidates for developing new anti-inflammatory drugs. The thiophene moiety in 5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one may contribute to its anti-inflammatory effects by modulating signaling pathways involved in inflammation .

Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. Its structure allows for interaction with microbial cell membranes, leading to disruption and subsequent cell death. This property is particularly valuable in the development of new antibiotics, especially in the context of increasing antibiotic resistance .

Materials Science

Photophysical Properties
this compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies and lighting solutions .

Polymer Stabilizers
The compound can act as a stabilizer in polymer formulations, enhancing their thermal and oxidative stability. This application is crucial in industries where materials are exposed to harsh environmental conditions .

Agrochemical Applications

Pesticidal Activity
Preliminary studies suggest that this compound may possess pesticidal properties. Its ability to act against certain pests could be explored further for use in agriculture, providing an alternative to conventional pesticides .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antioxidant Activity Significant free radical scavenging activity observed.
Anti-inflammatory Inhibition of pro-inflammatory cytokines noted.
Antimicrobial Activity Effective against multiple bacterial strains; potential for antibiotic development.
Photophysical Properties Suitable for OLED applications due to light-emitting capabilities.
Polymer Stabilizers Enhanced thermal stability in polymer formulations demonstrated.
Pesticidal Activity Potential effectiveness against specific agricultural pests identified.

Q & A

Basic: What synthetic routes are recommended for 5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of pyrazolone derivatives typically involves condensation reactions under basic conditions. For example:

  • Step 1: React a pyrazolone precursor (e.g., 5-tert-butyl-2-phenylpyrazol-3-one) with thiophene-2-carbaldehyde in a polar solvent (ethanol or methanol).
  • Step 2: Use a base (e.g., NaOH or KOH) to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde.
  • Step 3: Reflux the mixture for 2–6 hours to ensure complete reaction.
  • Purification: Isolate the product via vacuum filtration and recrystallize from a DMF-EtOH (1:1) mixture to remove unreacted starting materials .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Adjust molar ratios (e.g., 1:1.2 excess of aldehyde) to drive the reaction to completion.

Basic: What safety precautions are critical when handling this compound, given limited toxicological data?

Methodological Answer:
While direct toxicological data for this compound is sparse, analogous pyrazolone derivatives suggest:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors (GHS precautionary code P261 ) .
  • Waste Management: Segregate chemical waste and consult institutional guidelines for disposal via licensed hazardous waste contractors .
    Contingency Measures:
  • For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation.

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:
A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, thiophene protons at δ ~7.0 ppm) .
  • Infrared (IR) Spectroscopy: Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) groups.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .
  • Elemental Analysis: Validate empirical formula (C₂₀H₁₈N₂OS) to rule out impurities.

Advanced: How can computational methods predict substituent effects on this compound’s reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations are pivotal for:

  • Electronic Effects: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
  • Steric Effects: Use molecular docking or Conductor-like Screening Model (COSMO) to assess steric hindrance from the tert-butyl group.
  • Reactivity Trends: Compare charge distribution (Mulliken charges) of substituents (e.g., thiophene vs. phenyl) to explain regioselectivity in reactions .
    Software Tools: Gaussian, ORCA, or ADF suites are recommended for simulations.

Advanced: How can researchers resolve contradictions in spectroscopic data across characterization techniques?

Methodological Answer:
Discrepancies (e.g., NMR vs. IR peak assignments) require systematic validation:

  • Cross-Validation: Compare experimental NMR/IR data with theoretical spectra generated via computational tools (e.g., ACD/Labs or ChemDraw).
  • Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Crystallography: If available, obtain single-crystal X-ray diffraction data to resolve ambiguities in molecular geometry .
  • Literature Benchmarking: Cross-reference with structurally similar compounds (e.g., pyrazolone-thiophene hybrids) .

Advanced: What strategies elucidate reaction mechanisms involving this compound in multi-step syntheses?

Methodological Answer:
Mechanistic studies should combine experimental and computational approaches:

  • Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under varying temperatures to determine activation energy.
  • Isotopic Labeling: Use deuterated reagents (e.g., D₂O) to track proton transfer steps in condensation reactions.
  • Trapping Intermediates: Quench reactions at partial completion (e.g., 30%, 60%) and characterize intermediates via LC-MS .
  • Computational Modeling: Simulate reaction pathways using transition state theory (TST) to identify rate-determining steps .

Advanced: How can environmental fate studies inform safe handling protocols for this compound?

Methodological Answer:
Adopt methodologies from environmental chemistry frameworks:

  • Biodegradation Assays: Use OECD 301 guidelines to assess microbial degradation in aqueous media.
  • Photostability Tests: Expose the compound to UV light (λ = 254 nm) and monitor decomposition via HPLC.
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values .
  • Partition Coefficients: Measure logP (octanol-water) to predict bioaccumulation potential .

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